molecular formula C7H15NO B6283404 rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol CAS No. 69460-41-9

rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol

Cat. No.: B6283404
CAS No.: 69460-41-9
M. Wt: 129.2
InChI Key:
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Description

rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as preparative-scale chromatography, can help in obtaining the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-ol hydrochloride
  • rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride

Comparison: rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring

Properties

CAS No.

69460-41-9

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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